molecular formula C10H10O5 B13691584 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid

7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid

Cat. No.: B13691584
M. Wt: 210.18 g/mol
InChI Key: WKMIGDNTBTZPMV-UHFFFAOYSA-N
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Description

7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid is an organic compound with the molecular formula C10H10O5 It is a derivative of benzo[b][1,4]dioxine, featuring a methoxy group at the 7th position and a carboxylic acid group at the 5th position

Preparation Methods

The synthesis of 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid typically involves the following steps:

    Starting Material: The synthesis begins with 2,3-dihydroxybenzoic acid.

    Alkylation: The phenolic hydroxyl group is alkylated to introduce the methoxy group.

    Cyclization: The intermediate undergoes cyclization to form the dioxine ring.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and catalysts, to increase yield and purity.

Chemical Reactions Analysis

7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine.

Scientific Research Applications

7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic processes or disruption of cell membrane integrity.

Comparison with Similar Compounds

Similar compounds to 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid include:

    2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic Acid: Lacks the methoxy group, making it less hydrophobic.

    Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate: Contains a bromine atom, which can alter its reactivity and biological activity.

    2,3-Dihydrothieno[3,4-b][1,4]dioxine: A sulfur-containing analog with different electronic properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

7-methoxy-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

InChI

InChI=1S/C10H10O5/c1-13-6-4-7(10(11)12)9-8(5-6)14-2-3-15-9/h4-5H,2-3H2,1H3,(H,11,12)

InChI Key

WKMIGDNTBTZPMV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)OCCO2)C(=O)O

Origin of Product

United States

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